

# An In-depth Technical Guide to Methyl hept-2-ynoate

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## Compound of Interest

Compound Name: Methyl hept-2-ynoate

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## Introduction

**Methyl hept-2-ynoate** is an organic compound classified as an alkyne and an ester.<sup>[1]</sup> Its chemical structure, featuring a reactive triple bond conjugated with a methyl ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in the field of drug development, supported by detailed experimental protocols and spectroscopic data. The presence of the acetylenic moiety is of particular interest, as naturally occurring acetylenic compounds have demonstrated a range of biological activities, including antitumor, antibacterial, and antifungal properties.<sup>[2][3][4]</sup>

## Chemical and Physical Properties

**Methyl hept-2-ynoate** is a colorless liquid with a characteristic fruity odor.<sup>[5]</sup> It is soluble in common organic solvents but has limited solubility in water.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl hept-2-ynoate	[6]
Synonyms	2-Heptynoic acid, methyl ester; Methyl 2-heptynate	[1][5]
CAS Number	18937-78-5	[6]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	[6]
Molecular Weight	140.18 g/mol	[5]
Boiling Point	205.1 °C at 760 mmHg	[5]
Density	0.951 g/cm <sup>3</sup>	[5]
Refractive Index	1.44	[5]

## Spectroscopic Data

The structural characterization of **methyl hept-2-ynoate** is supported by various spectroscopic techniques. A summary of the key spectral data is presented below.

Spectrum	Key Features and Peaks	Reference
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Signals corresponding to the methyl ester protons, the methylene groups of the butyl chain, and the terminal methyl group.	[7]
$^{13}\text{C}$ NMR	Characteristic signals for the ester carbonyl carbon (~154 ppm), the two sp-hybridized carbons of the alkyne (~72 and ~89 ppm), the methoxy carbon (~52 ppm), and the carbons of the butyl chain.	[6]
Infrared (IR)	A strong absorption band for the C=O stretch of the ester, and a characteristic peak for the C $\equiv$ C triple bond.	[8]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.	[9]

## Synthesis of Methyl hept-2-ynoate

A common and reliable method for the synthesis of **methyl hept-2-ynoate** is the Fischer esterification of hept-2-ynoic acid with methanol in the presence of an acid catalyst.

## Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard esterification methods.[10][11]

Materials:

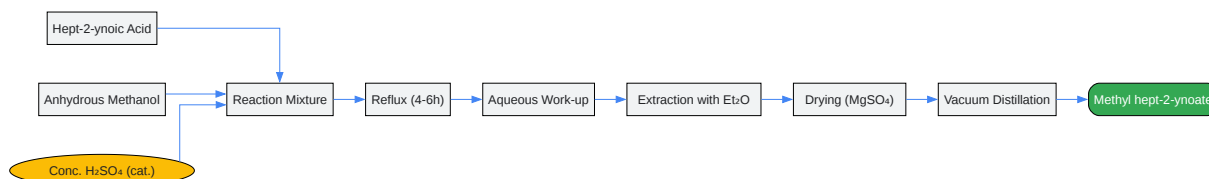
- Hept-2-ynoic acid

- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- **Reaction:** Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **methyl hept-2-ynoate**.

- Purification: The crude product can be further purified by vacuum distillation.



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Caption: Synthetic workflow for **methyl hept-2-ynoate** via Fischer esterification.

## Key Reactions of Methyl hept-2-ynoate

The conjugated system in **methyl hept-2-ynoate** makes it susceptible to a variety of chemical transformations, including nucleophilic additions and cycloaddition reactions.

## Experimental Protocol: Michael Addition of a Thiol

This protocol describes a conjugate addition of a thiol to **methyl hept-2-ynoate**, a common reaction for  $\alpha,\beta$ -unsaturated carbonyl compounds.<sup>[12]</sup>

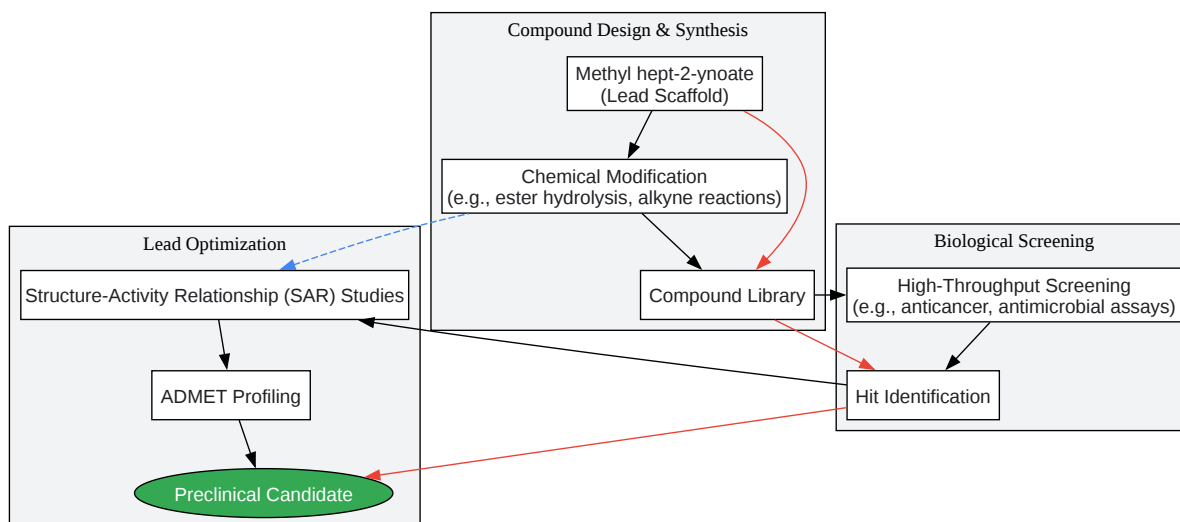
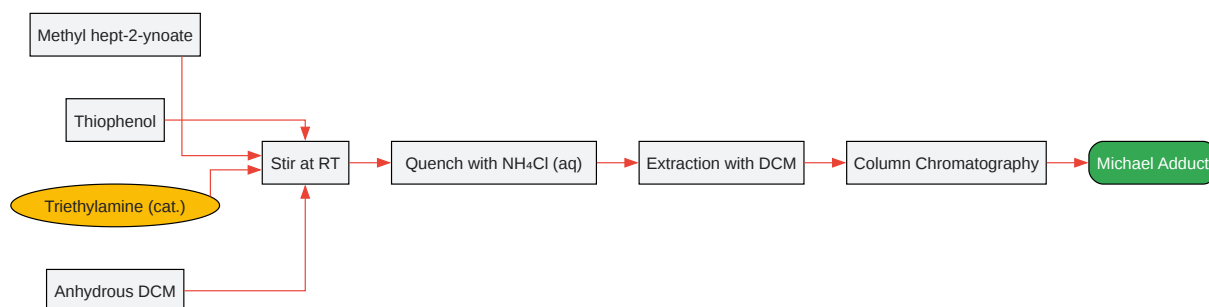
Materials:

- **Methyl hept-2-ynoate**
- Thiophenol
- Triethylamine (base catalyst)
- Anhydrous dichloromethane (DCM)

- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere, dissolve **methyl hept-2-ynoate** in anhydrous DCM.
- **Reagent Addition:** Add thiophenol to the solution, followed by a catalytic amount of triethylamine.
- **Reaction:** Stir the reaction mixture at room temperature and monitor its progress by TLC.
- **Quenching:** Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
- **Extraction:** Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.



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